molecular formula C7H6BrN3 B597263 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260383-20-7

4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine

Cat. No. B597263
M. Wt: 212.05
InChI Key: UWXGVWGRKNRALI-UHFFFAOYSA-N
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Description

“4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine” is a chemical compound with the molecular formula C7H6BrN3. It is a solid substance at room temperature . The IUPAC name for this compound is 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine .


Molecular Structure Analysis

The InChI code for “4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine” is 1S/C7H6BrN3/c8-5-3-11-7(9)6-4(5)1-2-10-6;/h1-3,10H,(H2,9,11) . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine” is a solid substance at room temperature . It has a molecular weight of 248.51 . The compound is stored at room temperature .

Scientific Research Applications

Methods of Application : The synthesis involves a sequential opening/closing cascade reaction at room temperature, using amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in ethanol .

Results : The method yields the desired products with moderate to good yields, with gram-scale synthesis achieving up to 80% yield .

Methods of Application : Synthetic routes include cyclization, ring annulation, and cycloaddition, with various biological activities being classified according to the number of nitrogen atoms in the pyrrolopyrazine scaffold .

Results : Pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities compared to other derivatives .

Methods of Application : The application involves the use of these derivatives as inhibitors in pharmacological assays to assess their efficacy against specific kinases .

Results : Compounds have shown promising results in inhibiting FMS kinase, which is significant for developing treatments for cancer and arthritis .

Methods of Application : The compounds are tested for their interaction with various receptors and enzymes in the nervous system to determine their therapeutic potential .

Results : The derivatives have demonstrated a range of activities, including antidepressant and antiviral effects, highlighting their importance in neuroscience research .

Methods of Application : The synthesis of pharmacologically active agents involves complex chemical reactions, often requiring specific catalysts and reaction conditions .

Results : The synthesized agents have broad biological applications, showing effectiveness in various pharmacological assays .

Methods of Application : The design process involves structural analysis and comparison with indole to ensure the bioisosteric properties are maintained .

Results : The azaindole-based drugs designed using this compound have shown promise in biochemical applications, particularly in drug discovery .

Methods of Application : A series of derivatives were synthesized and evaluated for their inhibitory activity against FGFR1, 2, and 3, with compound 4h showing notable potency .

Results : Compound 4h exhibited FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM, respectively, and significantly inhibited breast cancer cell proliferation, migration, and invasion .

Methods of Application : The compounds are tested in vitro for their ability to inhibit topoisomerase I, an enzyme crucial for DNA replication in viruses .

Results : The derivatives have shown effectiveness in inhibiting HIV-1, indicating their potential as antiviral agents .

Methods of Application : The design process involves structural analysis to ensure that the bioisosteric properties of indole are maintained in the azaindole-based drugs .

Results : The azaindole-based drugs designed using this compound have shown promise in biochemical applications, particularly in drug discovery .

Methods of Application : The compound is incorporated into polymer chains or small molecules to enhance the charge transport properties of semiconducting materials .

Results : The resulting materials demonstrate improved thermal stability and charge mobility, which are essential for high-performance organic electronics .

Methods of Application : The compound is used to synthesize ligands that can selectively bind to specific heavy metals, facilitating their extraction from contaminated water .

Results : These ligands have shown high selectivity and binding affinity for metals like lead and mercury, offering a promising approach to water purification .

Methods of Application : The compound is used to create new chemical entities that can disrupt the life cycle of pests and weeds without harming crops .

Results : The synthesized chemicals have been effective in controlling various agricultural pests and weeds, contributing to increased crop yields .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, which indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXGVWGRKNRALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine

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